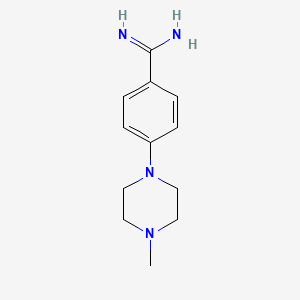

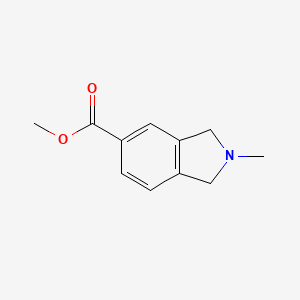

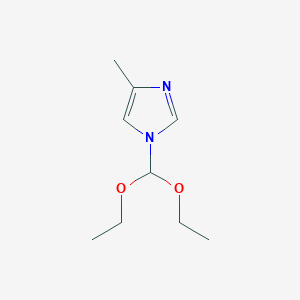

![molecular formula C7H6BrNO B3179961 4-溴-2,3-二氢呋喃并[2,3-b]吡啶 CAS No. 1129976-17-5](/img/structure/B3179961.png)

4-溴-2,3-二氢呋喃并[2,3-b]吡啶

描述

“4-Bromo-2,3-dihydrofuro[2,3-b]pyridine” is a chemical compound that belongs to the class of organic compounds known as heterocyclic compounds. These are compounds containing a ring structure made up of more than one type of atom, usually carbon plus another atom, in this case, nitrogen .

Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .科学研究应用

合成和化学性质

分子内狄尔斯-阿尔德反应: 4-溴-2,3-二氢呋喃并[2,3-b]吡啶参与简便的分子内狄尔斯-阿尔德反应,这是一种用于构建环状结构的化学反应类型。这在呋喃并[2,3-b]吡啶和二氢吡喃并[2,3-b]吡啶的合成中尤为重要 (Taylor & Macor, 1986).

化学转化和反应: 该化合物表现出一系列反应,如溴化、硝化、氰化和氯化。这些化学转化是合成各种衍生物和探索呋喃并[2,3-b]吡啶骨架反应性的关键 (Yamaguchi 等人,1998).

区域选择性溴化: 该化合物用于噻吩并[2,3-b]吡啶的区域选择性、温和的溴化,对特定位置表现出选择性。这突出了它作为药物发现研究中构建模块的潜力 (Lucas 等人,2015).

衍生物合成的合成方法: 各种策略,如分子内逆电子需求狄尔斯-阿尔德反应,被用于合成 4-溴-2,3-二氢呋喃并[2,3-b]吡啶的官能化衍生物。这些方法对于生成多样化的分子结构至关重要 (Hajbi 等人,2007).

光化学行为研究: 研究 4-溴-2,3-二氢呋喃并[2,3-b]吡啶衍生物的光化学行为可以深入了解它们的光稳定性和在光敏过程中的潜在应用 (Jones & Phipps, 1975).

卤化反应和光谱分析: 该化合物与元素卤素的反应以及随后对卤代衍生物的光谱分析提供了有关其化学性质和在各个研究领域潜在应用的宝贵信息 (Klemm 等人,1974).

稠合反式-2,3-二氢呋喃衍生物的合成: 该化合物在合成稠合反式-2,3-二氢呋喃衍生物中发挥作用,这在药物化学和药物合成中很重要 (Khan 等人,2013).

结构解析和分子对接: Hirshfeld 表面分析、DFT 和分子对接研究等先进技术已被用于了解 4-溴-2,3-二氢呋喃并[2,3-b]吡啶衍生物的结构和潜在生物活性 (Jabri 等人,2023).

作用机制

Target of Action

The primary target of 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine is the Interleukin-1 receptor-associated kinase 4 (IRAK4) . IRAK4 is a key regulator that controls downstream NF-κB and MAPK signals in the innate immune response . It has been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .

Mode of Action

It is known that the compound interacts with its target, irak4, to inhibit its activity . This inhibition disrupts the downstream NF-κB and MAPK signaling pathways, which are crucial for the innate immune response .

Biochemical Pathways

The inhibition of IRAK4 by 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine affects the NF-κB and MAPK signaling pathways . These pathways play a critical role in the innate immune response, and their disruption can lead to a decrease in the production of pro-inflammatory cytokines .

Result of Action

The inhibition of IRAK4 by 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine leads to a decrease in the production of pro-inflammatory cytokines . This can result in a reduction of inflammation and immune response, which could be beneficial in the treatment of inflammatory and autoimmune diseases .

未来方向

Research into 2,3-dihydrofuro[2,3-b]pyridine derivatives is ongoing due to their potential biological activity. For example, they have shown promise for the treatment of Alzheimer’s disease . Therefore, it is quite important to continue the development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives .

属性

IUPAC Name |

4-bromo-2,3-dihydrofuro[2,3-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACWSSXODVBWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=CC(=C21)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

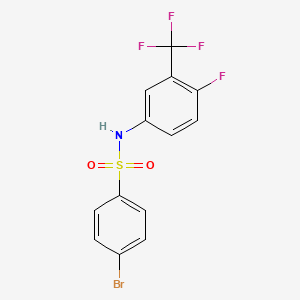

![benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate](/img/structure/B3179901.png)

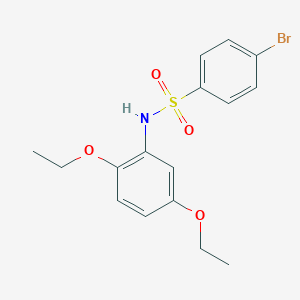

![example 7 [US8664233]](/img/structure/B3179908.png)

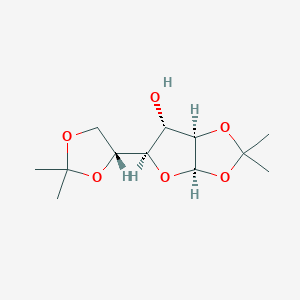

![4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane](/img/structure/B3179926.png)

![2-(Bromomethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B3179973.png)